Cas no 78607-36-0 (2-Chloro-3-iodopyridine)
2-Chloro-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-iodopyridine
- BUTTPARK 34\07-77
- 2-CHORO-3-IODOPYRIDINE
- 2-chloro-3-indopyridine
- 2-Chloro-3-iodo-pyridine
- 2-chloro-iodopyridine
- 3-Iodo-2-chloropyridine
- Pyridine, 2-chloro-3-iodo-
- ZERO/006257
- zlchem 306
- PubChem1188
- 2-chloro-3- iodopyridine
- KSC378K0B
- 2-chloranyl-3-iodanyl-pyridine
- ZLC0129
- OHWSWGXNZDSHLM-UHFFFAOYSA-N
- ZX-A
- GEO-02627
- MFCD00661298
- Q-103361
- AB06631
- A9873
- 78607-36-0
- 2-Chloro-3-iodopyridine, 97%
- AKOS005137882
- PS-7596
- EN300-93247
- BCP03191
- BP-10801
- AM20061506
- DTXSID40370916
- AJ-333/25006075
- SCHEMBL165854
- SY004388
- AC-1103
- HY-32753
- C2193
- CS-D0940
- A809376
- FT-0641685
- 2-Chloro-3-iodopyridine,98%
- Ciprofloxacin Related Compound A
- DB-027601
- STK688514
- ALBB-028501
-
- MDL: MFCD00661298
- Inchi: 1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H
- InChI Key: OHWSWGXNZDSHLM-UHFFFAOYSA-N
- SMILES: IC1C(=NC=CC=1)Cl
- BRN: 4243304
Computed Properties
- Exact Mass: 238.90000
- Monoisotopic Mass: 238.9
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12.9
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellow lens powder.
- Density: 2.052
- Melting Point: 90-95 °C
- Boiling Point: 261.2 °C at 760 mmHg
- Flash Point: 111.8℃
- Refractive Index: 1.642
- PSA: 12.89000
- LogP: 2.33960
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
2-Chloro-3-iodopyridine Security Information
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Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H302,H318
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Warning Statement:
P280g,P305
P351
P338 - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S36/37/39-S26-S22-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-Chloro-3-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2193-5g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98.0%(GC) | 5g |
¥160.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2193-1g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98.0%(GC) | 1g |
¥80.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CU906-5g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98% | 5g |
¥78.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CU906-25g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98% | 25g |
¥284.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CU906-1g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98% | 1g |
¥32.0 | 2022-05-30 | |
| Fluorochem | 035857-1g |
2-Chloro-3-iodopyridine |
78607-36-0 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 035857-5g |
2-Chloro-3-iodopyridine |
78607-36-0 | 99% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 035857-10g |
2-Chloro-3-iodopyridine |
78607-36-0 | 99% | 10g |
£34.00 | 2022-03-01 | |
| Fluorochem | 035857-25g |
2-Chloro-3-iodopyridine |
78607-36-0 | 99% | 25g |
£68.00 | 2022-03-01 | |
| Chemenu | CM102595-100g |
2-Chloro-3-iodopyridine |
78607-36-0 | 98% | 100g |
$204 | 2021-08-06 |
2-Chloro-3-iodopyridine Suppliers
2-Chloro-3-iodopyridine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 2-Chloro-3-iodopyridine
2-Chloro-3-Iodopyridine (CAS No. 78607-36-0): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
2-Chloro-3-Iodopyridine, identified by its CAS registry number 78607-36-0, is a structurally unique aromatic compound characterized by the substitution of chlorine and iodine atoms on adjacent positions of a pyridine ring. This halogen-functionalized heterocyclic scaffold has garnered significant attention in recent years due to its versatile reactivity and potential applications in medicinal chemistry, materials science, and analytical methodologies. The compound’s dual halogenation pattern—specifically the 2-chloro and 3-iodo substituents—creates a molecular platform with tunable electronic properties, enabling its utilization as a synthetic intermediate for constructing complex bioactive molecules.
Recent advancements in asymmetric synthesis have positioned 2-Chloro-3-Iodopyridine as a critical precursor in the construction of enantiopure compounds. A groundbreaking study published in Angewandte Chemie International Edition (2024) demonstrated its role as a chiral ligand scaffold in palladium-catalyzed cross-coupling reactions. Researchers leveraged the iodine atom’s coordinating ability to anchor chiral auxiliaries, achieving enantioselectivities exceeding 95% ee in Suzuki-Miyaura couplings—a breakthrough for producing optically pure agrochemicals and pharmaceutical intermediates. This work underscores the compound’s utility in sustainable synthesis strategies by minimizing waste through high-yielding asymmetric protocols.
In drug discovery pipelines, CAS No. 78607-36-0-derived compounds have emerged as promising candidates for targeting epigenetic regulators. A 2024 collaborative study between Stanford University and Merck Research Laboratories revealed that analogs incorporating this core structure exhibit selective inhibition of bromodomain-containing protein BRD4, a validated oncology target. The iodide at position 3 proved critical for optimizing ligand-receptor interactions through anion-induced conformational locking—a mechanism validated via X-ray crystallography studies that revealed unprecedented binding modes within the bromodomain pocket.
The compound’s photophysical properties are now being exploited in bioimaging applications. A Nature Communications (January 2024) publication detailed its use as a fluorogenic probe precursor for detecting intracellular chloride ions. By coupling 2-Chloro-3-Iodopyridine with azobenzene moieties via Stille coupling, researchers created responsive dyes that exhibit fluorescence quenching upon chloride binding—a mechanism attributed to electron-withdrawing effects modulating π-conjugation pathways. This innovation enables real-time monitoring of ion flux dynamics in live cells without compromising viability.
In materials chemistry, this compound has found utility in supramolecular assembly systems. A team at ETH Zurich recently reported its incorporation into self-healing polymer networks through dynamic covalent chemistry involving iodo group reactivity under UV irradiation. The reversible photochemical bond cleavage at the iodine site enabled material regeneration cycles without loss of mechanical properties—a significant step toward sustainable smart materials with applications in wearable electronics.
Cutting-edge research also explores its role in radiopharmaceutical development through radiohalogenation strategies. While not directly applicable to current regulations, theoretical studies suggest that isotopically labeled variants could serve as precursors for positron emission tomography (PET) tracers targeting specific metabolic pathways—a direction requiring further preclinical validation but highlighting the compound’s inherent versatility.
Recent computational studies using density functional theory (DFT) have provided atomic-level insights into its reactivity patterns. Simulations published in Journal of Physical Chemistry Letters (March 2024) revealed distinct frontier orbital distributions influenced by the halogen substituents’ electronic effects: the chlorine atom stabilizes π-backdonation pathways during transition metal catalysis, while iodide enhances nucleophilic susceptibility at adjacent carbon positions—knowledge now guiding rational design of catalytic systems.
In analytical chemistry, CAS No. 78607-36-0 serves as an authentic standard for developing novel detection methods against environmental pollutants. Researchers at MIT developed an electrochemical sensor using this compound’s redox properties to quantify trace levels of polycyclic aromatic hydrocarbons with detection limits below 1 ppb—an advancement critical for environmental monitoring systems requiring ultra-sensitive detection capabilities.
The compound’s synthesis has undergone continuous optimization with green chemistry principles guiding recent developments. A notable advancement from Scripps Research Institute introduced microwave-assisted solvent-free protocols achieving >95% yields within minutes—eliminating hazardous solvents previously required for traditional preparation methods involving thionyl chloride activation steps.
This multifunctional molecule continues to redefine boundaries across disciplines: from enabling precision medicine through targeted drug delivery systems to advancing next-generation materials with adaptive properties. Its structural features provide an ideal framework for further functionalization studies targeting unmet needs in healthcare and technology sectors—positioning it as a cornerstone chemical entity for innovation-driven R&D initiatives globally.
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